molecular formula C12H16FNO B2432761 ((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol CAS No. 2165843-22-9

((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol

Cat. No. B2432761
M. Wt: 209.264
InChI Key: OTOSXFWOPVAVJX-NWDGAFQWSA-N
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Description

((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C12H16FNO . The compound is characterized by its chiral centers at the 2nd and 4th positions of the pyrrolidine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (2R,4S)-hydroxyketamine was achieved using an Escherichia coli-based whole-cell biocatalyst expressing the double mutant I238G/M388A of the cytochrome P450 monooxygenase CYP154E1 from Thermobifida fusca YX .


Molecular Structure Analysis

The molecular structure of ((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol is characterized by a pyrrolidine ring with a fluorine atom at the 4th position and a benzyl group at the 1st position . The compound has two chiral centers at the 2nd and 4th positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of ((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol include a predicted boiling point of 302.6±32.0 °C, a predicted density of 1.15±0.1 g/cm3, and a predicted pKa of 14.77±0.10 .

Scientific Research Applications

Synthesis Techniques

  • The synthesis of related compounds, such as (4S-phenylpyrrolidin-2R-yl)methanol, involves double reduction of cyclic sulfonamide precursors. This process, utilizing cyclic aryl sulfonamides, is an efficient means to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).

Catalysis and Organic Synthesis

  • In the context of enantioselective catalytic processes, related β-amino alcohols are synthesized and applied as catalysts for borane reduction of prochiral ketones, demonstrating their utility in producing chiral secondary alcohols (Martens et al., 1992).
  • The compound (1R,3S,4S)-2-azanorbornyl-3-methanol, related to the compound , has been used as a catalyst in the enantioselective epoxidation of α,β-enones, highlighting its potential in asymmetric synthesis (Jun Lu et al., 2008).

Medicinal Chemistry

  • In medicinal chemistry, 4-fluoropyrrolidine derivatives, which are structurally related to the compound , have been synthesized for applications as dipeptidyl peptidase IV inhibitors. These compounds are key for the development of therapeutic agents (R. Singh & T. Umemoto, 2011).

Chemical Ligand Development

  • The development of new ligands such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, a compound related to ((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol, demonstrates the potential of these compounds in catalyzing significant reactions like the Huisgen 1,3-dipolar cycloaddition (Salih Ozcubukcu et al., 2009).

Fluorescence and Spectroscopy Applications

  • Studies on molecular aggregation using derivatives like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol highlight the potential application of related compounds in spectroscopic studies, particularly in understanding fluorescence and aggregation processes (A. Matwijczuk et al., 2016).

properties

IUPAC Name

[(2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOSXFWOPVAVJX-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)CC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@H]1CO)CC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol

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